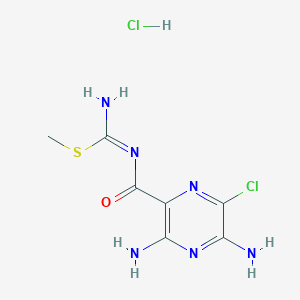
2-(Indolin-1-yl)-2-oxoethyl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Indolin-1-yl)-2-oxoethyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of indoline, chromene, and carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Indolin-1-yl)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the reaction of indoline derivatives with chromene carboxylates under specific conditions. One common method includes the use of a base such as potassium hydroxide in a solvent like tert-amyl alcohol, followed by heating in a sealed tube at elevated temperatures (e.g., 110°C) for an extended period (e.g., 24 hours) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar reaction conditions and catalysts used in laboratory synthesis would be scaled up for industrial applications, with considerations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Indolin-1-yl)-2-oxoethyl 2H-chromene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxy derivatives. Substitution reactions can result in a variety of substituted chromene or indoline derivatives.
Applications De Recherche Scientifique
2-(Indolin-1-yl)-2-oxoethyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(Indolin-1-yl)-2-oxoethyl 2H-chromene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Indolin-1-yl)-2-oxoethyl 2H-chromene-3-carboxylate include other indoline and chromene derivatives, such as:
- 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea
- 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C20H17NO4 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C20H17NO4/c22-19(21-10-9-14-5-1-3-7-17(14)21)13-25-20(23)16-11-15-6-2-4-8-18(15)24-12-16/h1-8,11H,9-10,12-13H2 |
Clé InChI |
DGZXOOLYHXMTSP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=CC=CC=C21)C(=O)COC(=O)C3=CC4=CC=CC=C4OC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


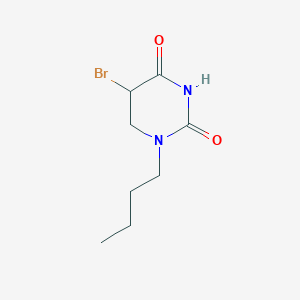
![2,4-Dichloropyrimido[4,5-d]pyrimidine](/img/structure/B12924833.png)


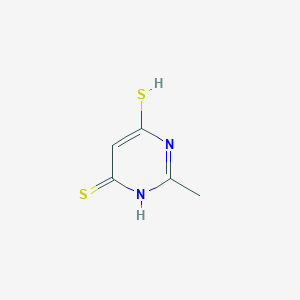


![4-[2-Amino-4-(4-chlorophenyl)-7-oxo-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl]butanoic acid](/img/structure/B12924871.png)

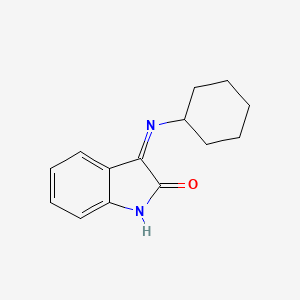

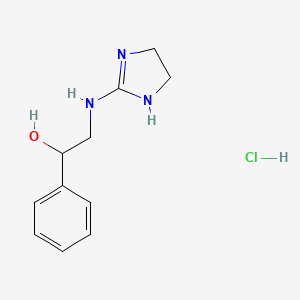
![(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12924886.png)
